An In-depth Technical Guide to trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide: Core Properties and Synthetic Insights
An In-depth Technical Guide to trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide: Core Properties and Synthetic Insights
For Research, Scientific, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide , a key chemical intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its fundamental properties, synthesis, and analytical characterization.
Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS No. 98454-45-6) is a notable chemical entity primarily recognized for its role as a precursor in the synthesis of OPC-13013.[1][2] OPC-13013 is a known metabolite of Cilostazol, a medication used to treat intermittent claudication.[1] The structural features of this pentanamide derivative, including the chloroalkyl chain and the benzyloxycyclohexyl moiety, make it a versatile building block in medicinal chemistry. A thorough understanding of its basic properties is therefore essential for its effective utilization in synthetic workflows and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).
Physicochemical and Structural Properties
A precise understanding of the physicochemical properties of a synthetic intermediate is paramount for process development, optimization, and quality control. The key properties of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 98454-45-6 | [1] |
| Molecular Formula | C₁₈H₂₆ClNO₂ | [1] |
| Molecular Weight | 323.86 g/mol | [1] |
| Appearance | White Solid | |
| Melting Point | 108-109.5°C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | |
| IUPAC Name | N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide | |
| Synonyms | N-(trans-4-Benzyloxycyclohexyl)-5-chlorovaleramide; Pentanamide, 5-chloro-N-[trans-4-(phenylmethoxy)cyclohexyl]- |
Synthesis and Mechanistic Considerations
The synthesis of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide is a critical step in the overall production of its downstream targets. While the full detailed protocol from the seminal work by Nishi et al. in the Chemical & Pharmaceutical Bulletin (1985) remains a key reference, the general synthetic strategy can be inferred from related patent literature. The core of the synthesis involves the acylation of trans-4-(phenylmethoxy)cyclohexylamine with 5-chloropentanoyl chloride.
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of the title compound.
Caption: Proposed synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol (Hypothetical)
Based on general principles of organic synthesis and information from related procedures, a plausible experimental protocol is outlined below. Note: This is a representative protocol and should be optimized with appropriate laboratory safety measures.
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-(phenylmethoxy)cyclohexylamine in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
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Base Addition: Add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.
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Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of 5-chloropentanoyl chloride in the same anhydrous solvent to the flask with stirring.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic methods should be employed.
Spectroscopic Data (Predicted)
While experimentally obtained spectra are the gold standard, the following are predicted key spectroscopic features based on the known structure of the molecule and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR):
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Aromatic Protons (Phenyl group): Signals expected in the range of δ 7.2-7.4 ppm.
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Benzyl CH₂: A singlet is anticipated around δ 4.5 ppm.
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Cyclohexyl Protons (CH): Multiplets are expected in the range of δ 1.0-2.2 ppm, with the protons adjacent to the nitrogen and oxygen atoms appearing more downfield.
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Pentanamide Chain Protons (CH₂): A triplet corresponding to the CH₂ group adjacent to the chlorine atom is expected around δ 3.5 ppm. Other methylene groups in the chain will likely appear as multiplets between δ 1.5-2.2 ppm.
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Amide Proton (NH): A broad signal may be observed, the chemical shift of which is dependent on concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR):
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Carbonyl Carbon (C=O): A signal is expected around δ 172 ppm.
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Aromatic Carbons: Signals for the phenyl group carbons are anticipated in the region of δ 127-138 ppm.
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Benzyl CH₂ Carbon: A signal around δ 70 ppm is likely.
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Cyclohexyl Carbons: Signals for the cyclohexyl ring carbons are expected between δ 25-50 ppm.
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Pentanamide Chain Carbons: The carbon attached to the chlorine atom is expected around δ 45 ppm, with other methylene carbons appearing in the δ 20-35 ppm range.
Infrared (IR) Spectroscopy:
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N-H Stretch: A characteristic absorption band is expected around 3300 cm⁻¹.
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C=O Stretch (Amide I): A strong absorption band should be present around 1640 cm⁻¹.
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N-H Bend (Amide II): An absorption band is anticipated around 1550 cm⁻¹.
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C-O Stretch (Ether): A signal is expected in the region of 1050-1150 cm⁻¹.
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C-Cl Stretch: A weak to medium absorption band is likely in the range of 600-800 cm⁻¹.
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
Applications in Drug Development
The primary documented application of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide is as a crucial intermediate in the synthesis of OPC-13013, a metabolite of Cilostazol. The chloroalkyl chain provides a reactive handle for subsequent cyclization or substitution reactions to form more complex heterocyclic systems, which are common motifs in pharmacologically active compounds.
Caption: Role as an intermediate in the synthesis of a Cilostazol metabolite.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide is a valuable intermediate in pharmaceutical synthesis, particularly in the production of Cilostazol metabolites. Its well-defined structure and reactive functional groups allow for its strategic use in the construction of more complex molecular architectures. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is crucial for its efficient and reliable application in drug development and manufacturing.
References
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Pharmaffiliates. Trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide. [Link]


